![molecular formula C12H18ClNO2 B2662359 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2229308-78-3](/img/structure/B2662359.png)
6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
Erlotinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that is used in the treatment of non-small cell lung cancer, pancreatic cancer and several other types of cancer . It is typically marketed under the trade name Tarceva .
Synthesis Analysis
Erlotinib hydrochloride is synthesized traditionally by alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution with ethyl 3,4-dihydroxybenzoate .
Molecular Structure Analysis
The molecular formula of Erlotinib is C22H24ClN3O4 .
Chemical Reactions Analysis
The synthesis of Erlotinib involves several chemical reactions including alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution .
Scientific Research Applications
Antioxidant Applications
One of the primary applications of compounds related to 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is their use as antioxidants. Ethoxyquin, an analog of the mentioned compound, has been utilized for the protection of polyunsaturated fatty acids in fish meal against oxidation. It was shown that ethoxyquin and its dimeric oxidative coupling product are potent antioxidants, essential for preserving fish meal quality during storage (A. J. de Koning, 2002).
Environmental Remediation
In environmental science, the redox properties of quinoline derivatives are leveraged for the degradation of organic pollutants in wastewater. These compounds act as redox mediators, enhancing the efficiency of pollutant breakdown by enzymes such as laccases and peroxidases, thus playing a critical role in the treatment of industrial effluents (Maroof Husain & Q. Husain, 2007).
Therapeutic Research
Beyond their environmental applications, tetrahydroisoquinolines, a class to which the mentioned compound belongs, have been explored for their therapeutic potential. These compounds have been investigated for their roles in treating diseases such as cancer, malaria, and various central nervous system disorders. The structural diversity of THIQ derivatives allows for a broad spectrum of biological activities, making them valuable in drug discovery (I. Singh & P. Shah, 2017).
Analytical Chemistry
Quinoline and its derivatives are also significant in analytical chemistry, where they are used as agents in determining antioxidant activity. Their role in various assays, including those based on hydrogen atom transfer and electron transfer, highlights their importance in evaluating the antioxidant capacity of complex samples. This application is crucial in food engineering, pharmacy, and medicine for assessing the potential health benefits of substances (I. Munteanu & C. Apetrei, 2021).
Mechanism of Action
Erlotinib binds to the epidermal growth factor receptor (EGFR) tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . It inhibits EGFR-TK phosphorylation and blocks tumor cell signal transduction by competing with the substrate, thus inhibiting growth of the tumor cells and inducing their apoptosis .
properties
IUPAC Name |
6-(2-methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-6-7-15-12-3-2-11-9-13-5-4-10(11)8-12;/h2-3,8,13H,4-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDPMRDBNNMQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(CNCC2)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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